molecular formula C18H16N4O2S B294725 6-(2-Ethoxyphenyl)-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(2-Ethoxyphenyl)-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B294725
M. Wt: 352.4 g/mol
InChI Key: IDBIUPALWQMSJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-Ethoxyphenyl)-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that belongs to the family of triazolo-thiadiazoles. It has been widely studied for its potential applications in the field of medicinal chemistry due to its promising pharmacological properties.

Mechanism of Action

The exact mechanism of action of 6-(2-Ethoxyphenyl)-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to exert its pharmacological effects by modulating various molecular targets, including GABA-A receptors, voltage-gated calcium channels, and cyclooxygenase enzymes.
Biochemical and Physiological Effects:
6-(2-Ethoxyphenyl)-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to possess potent antimicrobial activity against a variety of bacterial and fungal strains. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been shown to possess antitumor activity by inducing apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 6-(2-Ethoxyphenyl)-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its potent pharmacological properties, wide range of activities, and ease of synthesis. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the research on 6-(2-Ethoxyphenyl)-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. These include further studies on its mechanism of action, optimization of its pharmacological properties, and development of more potent analogs. Additionally, its potential applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders, should be explored further.

Synthesis Methods

The synthesis method of 6-(2-Ethoxyphenyl)-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole with 2-bromoethyl ethyl ether in the presence of potassium carbonate. The resulting intermediate is then reacted with 2-ethoxyphenyl isocyanate to obtain the desired product.

Scientific Research Applications

6-(2-Ethoxyphenyl)-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in the field of medicinal chemistry. It exhibits a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, antitumor, and anticonvulsant properties. It has also been shown to possess potent analgesic and anxiolytic effects.

properties

Molecular Formula

C18H16N4O2S

Molecular Weight

352.4 g/mol

IUPAC Name

6-(2-ethoxyphenyl)-3-(2-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H16N4O2S/c1-3-24-15-11-7-5-9-13(15)17-21-22-16(19-20-18(22)25-17)12-8-4-6-10-14(12)23-2/h4-11H,3H2,1-2H3

InChI Key

IDBIUPALWQMSJW-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C2=NN3C(=NN=C3S2)C4=CC=CC=C4OC

Canonical SMILES

CCOC1=CC=CC=C1C2=NN3C(=NN=C3S2)C4=CC=CC=C4OC

Origin of Product

United States

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